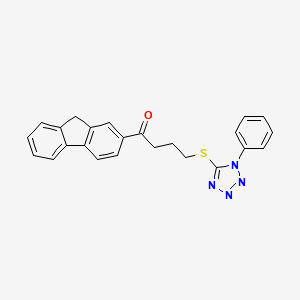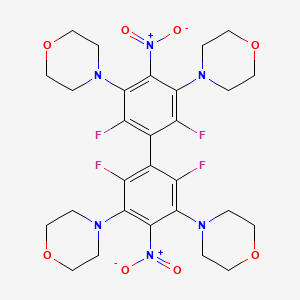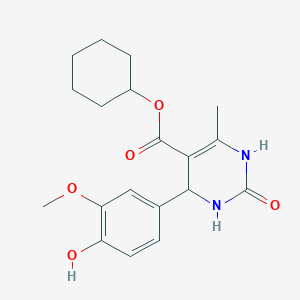![molecular formula C22H25N3O2S B11103207 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-butoxyphenyl)methanone](/img/structure/B11103207.png)
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-butoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINOMETHANONE is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a butoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzothiazole with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent extraction, recrystallization, and chromatographic techniques are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .
Biology
In biological research, 4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINOMETHANONE is studied for its potential as an antimicrobial and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine
Medicinally, this compound is explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties. It is also investigated for its role in treating neurological disorders due to its interaction with neurotransmitter receptors .
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting or modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINOMETHANONE
- 4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINOMETHANONE
- 4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINOMETHANONE
Uniqueness
What sets 4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINOMETHANONE apart from similar compounds is its butoxyphenyl group, which enhances its lipophilicity and ability to cross biological membranes. This unique feature may contribute to its higher efficacy in biological systems compared to its analogs.
Properties
Molecular Formula |
C22H25N3O2S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-butoxyphenyl)methanone |
InChI |
InChI=1S/C22H25N3O2S/c1-2-3-16-27-18-10-8-17(9-11-18)21(26)24-12-14-25(15-13-24)22-23-19-6-4-5-7-20(19)28-22/h4-11H,2-3,12-16H2,1H3 |
InChI Key |
PBFAJJYQIYBLKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[(4-methylphenyl)sulfonyl]imidazolidine-1-carboxylate](/img/structure/B11103138.png)

![(5E)-1-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11103149.png)
![3-{2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B11103162.png)
![3-(2-Fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11103170.png)
![4-[(2Z)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11103173.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide](/img/structure/B11103176.png)

![(2E,5E)-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-5-(2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11103193.png)
![1-{3-[(4-Methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(piperidin-1-yl)ethanone](/img/structure/B11103200.png)

![N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11103208.png)
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide](/img/structure/B11103210.png)
![Benzamide, 4-tert-butyl-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-](/img/structure/B11103213.png)
